2-Phenyl-4-(pyridin-2-ylsulfanyl)[1]benzofuro[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-(pyridin-2-ylsulfanyl)1benzofuro[3,2-d]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzofuro[3,2-d]pyrimidine core with phenyl and pyridin-2-ylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(pyridin-2-ylsulfanyl)1benzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a benzofuran derivative, a series of reactions including halogenation, nucleophilic substitution, and cyclization can be employed to construct the desired heterocyclic framework.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(pyridin-2-ylsulfanyl)1benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
2-Phenyl-4-(pyridin-2-ylsulfanyl)1
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(pyridin-2-ylsulfanyl)1benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4-(phenylsulfanyl)1benzofuro[3,2-d]pyrimidine
- 2-Phenyl-4-(2-pyridinylsulfanyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidine
Uniqueness
2-Phenyl-4-(pyridin-2-ylsulfanyl)1benzofuro[3,2-d]pyrimidine is unique due to the presence of both phenyl and pyridin-2-ylsulfanyl groups, which can impart distinct electronic and steric properties. These features may enhance its reactivity and specificity in various applications compared to similar compounds.
Properties
Molecular Formula |
C21H13N3OS |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-phenyl-4-pyridin-2-ylsulfanyl-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C21H13N3OS/c1-2-8-14(9-3-1)20-23-18-15-10-4-5-11-16(15)25-19(18)21(24-20)26-17-12-6-7-13-22-17/h1-13H |
InChI Key |
CZAXKZLQWOGCBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)SC4=CC=CC=N4)OC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.